molecular formula C15H13ClN2O2S B246222 1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole

1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole

Cat. No. B246222
M. Wt: 320.8 g/mol
InChI Key: ILIPYKUTNPUOEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole, commonly known as CDNB, is a chemical compound that is widely used in scientific research. It belongs to the class of benzimidazole derivatives and is a potent inhibitor of glutathione S-transferase (GST) enzymes. CDNB is highly soluble in water and has a molecular weight of 325.78 g/mol.

Mechanism of Action

CDNB acts as a competitive inhibitor of 1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole enzymes. It binds to the active site of 1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazoles, preventing the binding of other substrates. CDNB is also a substrate for 1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole enzymes, and its conjugation with glutathione by 1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazoles results in the formation of a stable product that can be measured spectrophotometrically.
Biochemical and Physiological Effects:
CDNB has been shown to have a range of biochemical and physiological effects. It has been reported to induce oxidative stress and apoptosis in cancer cells. CDNB has also been shown to induce the expression of antioxidant enzymes such as catalase and superoxide dismutase. In addition, CDNB has been reported to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

CDNB is a widely used tool in scientific research due to its high solubility in water and its potent inhibitory activity on 1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole enzymes. However, CDNB has some limitations for lab experiments. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. CDNB is also sensitive to light and air, and its stability can be affected by storage conditions.

Future Directions

There are several future directions for the study of CDNB. One potential direction is the development of new inhibitors of 1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole enzymes based on the structure of CDNB. Another direction is the investigation of the role of 1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole enzymes in drug resistance in cancer cells. CDNB has also been proposed as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to explore these potential applications of CDNB.

Synthesis Methods

The synthesis of CDNB involves the reaction of 4-chlorobenzenesulfonyl chloride with 5,6-dimethylbenzimidazole in the presence of a base such as triethylamine. The reaction yields CDNB as a white crystalline solid, which is then purified by recrystallization.

Scientific Research Applications

CDNB is widely used in scientific research as a tool to study the activity of 1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole enzymes. 1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazoles are a family of enzymes that play a crucial role in the detoxification of xenobiotics and endogenous compounds. CDNB is a substrate for 1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole enzymes, and its conjugation with glutathione by 1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazoles can be measured spectrophotometrically. CDNB is also used to study the inhibitory activity of compounds on 1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole enzymes.

properties

Molecular Formula

C15H13ClN2O2S

Molecular Weight

320.8 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-5,6-dimethylbenzimidazole

InChI

InChI=1S/C15H13ClN2O2S/c1-10-7-14-15(8-11(10)2)18(9-17-14)21(19,20)13-5-3-12(16)4-6-13/h3-9H,1-2H3

InChI Key

ILIPYKUTNPUOEX-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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